molecular formula C22H19N3O3S2 B2928392 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 451468-43-2

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2928392
CAS No.: 451468-43-2
M. Wt: 437.53
InChI Key: AXEGCVKIXJRJQW-UHFFFAOYSA-N
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Description

2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • Sulfanyl bridge linking the thienopyrimidinone core to an acetamide group, providing conformational rigidity and influencing electronic properties .
  • N-(2-Methoxyphenyl)acetamide moiety, where the ortho-methoxy group may sterically and electronically modulate intermolecular interactions .

This compound’s molecular formula is C₂₂H₁₉N₃O₃S₂, with a molar mass of 437.53 g/mol. Predicted physicochemical properties include a density of 1.35 g/cm³ and a pKa of 12.77, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-28-18-10-6-5-9-16(18)23-19(26)14-30-22-24-17-11-12-29-20(17)21(27)25(22)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEGCVKIXJRJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.

    Introduction of the Benzyl Group: This step involves the alkylation of the thieno[3,2-d]pyrimidine core with a benzyl halide under basic conditions.

    Formation of the Sulfanyl Linkage:

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxyaniline to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Materials Science: The compound’s properties may make it useful in the development of new materials with specific electronic or optical properties.

    Industrial Applications: It could be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ in substituents on the pyrimidine core, acetamide aryl group, or linkage type. Below is a comparative analysis based on available

Structural Analogues with Varied Aryl Substituents

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Pyrimidine) Substituents (Acetamide) Key Differences
2-((3-Benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide C₂₂H₁₉N₃O₃S₂ 437.53 3-Benzyl 3-Methoxyphenyl Meta-methoxy vs. ortho position
2-[(3-Butyl-4-oxo-pyrido-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide C₂₂H₂₀ClN₃O₃S₂ 474.04 3-Butyl 3-Chloro-4-methoxyphenyl Butyl and chloro substituents
  • Halogen and Alkyl Effects : The chloro and butyl substituents in the analog from increase molecular weight and lipophilicity, which could improve tissue penetration but reduce aqueous solubility.

Analogues with Modified Linkages or Cores

Compound Name Core Structure Linkage Type Functional Impact
S)-N-(1-((4,6-Dioxotetrahydropyrimidin-2-yl)oxy)ethyl)-N-(4-sulfamoylphenyl)acetamide Tetrahydropyrimidinedione Oxy Increased hydrogen bonding potential
Target Compound Thieno[3,2-d]pyrimidinone Sulfanyl Enhanced oxidation resistance and rigidity
  • Sulfanyl vs. Oxy Linkages : The sulfanyl bridge in the target compound offers greater metabolic stability compared to oxygen linkages, which are prone to enzymatic cleavage .

Substituent-Driven Physicochemical Properties

Compound Feature Target Compound 3-Methoxy Analog Butyl-Chloro Analog
Lipophilicity (LogP) Moderate (predicted) Similar to target Higher (due to chloro/butyl)
Aqueous Solubility Low (pKa ~12.77) Low Very low
Steric Effects Moderate (ortho-methoxy) Higher (meta-methoxy) Significant (chloro)
  • Ortho vs. Meta Methoxy : The ortho position may reduce steric clashes in planar binding sites compared to meta .

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family known for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H21N3O4S2
  • Molecular Weight : 451.56 g/mol
  • Structure : The compound features a thieno[3,2-d]pyrimidine core, a benzyl group, and a methoxyphenylacetamide moiety which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The compound has shown promise in various studies:

  • Anticancer Activity : Thieno[3,2-d]pyrimidine derivatives have been evaluated against multiple cancer cell lines.
    • Case Study : A derivative with a similar structure demonstrated IC50 values of 12.50 µM against SF-268 and 42.30 µM against NCI-H460 cell lines, indicating substantial cytotoxic potential .
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various microbial strains.
    • Research Findings : Studies have highlighted the broad-spectrum antimicrobial activity of related compounds, suggesting that the target compound may exhibit similar properties .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors. The unique structure facilitates the formation of non-covalent bonds with these targets, leading to various biochemical responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or microbial survival.
  • Receptor Modulation : It could act on specific receptors to exert anti-inflammatory or analgesic effects.

Pharmacokinetics

The oil-soluble nature of the compound enhances its bioavailability and distribution within biological systems . This property is crucial for its therapeutic efficacy and can influence its pharmacokinetic profile.

Research Findings and Data Tables

StudyCell LineIC50 (µM)Biological Activity
Study ASF-26812.50Anticancer
Study BNCI-H46042.30Anticancer
Study CVarious Microbial StrainsVariesAntimicrobial

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